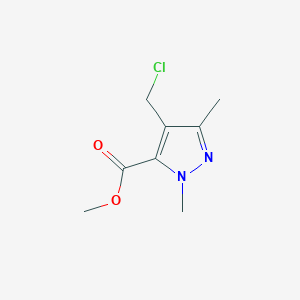
Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at the 4-position, two methyl groups at the 2 and 5 positions, and a carboxylate ester group at the 3-position. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate typically involves the chloromethylation of a pyrazole derivative. One common method involves the reaction of 2,5-dimethylpyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents is crucial to minimize environmental impact and ensure cost-effectiveness.
化学反应分析
Types of Reactions
Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thioethers.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols.
Hydrolysis Products: Carboxylic acids.
科学研究应用
Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
相似化合物的比较
Similar Compounds
- Methyl 4-(chloromethyl)pyrazole-3-carboxylate
- 2,5-Dimethylpyrazole-3-carboxylate
- 4-(Chloromethyl)-2,5-dimethylpyrazole
Uniqueness
Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chloromethyl and ester groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C8H11ClN2O2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC 名称 |
methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11ClN2O2/c1-5-6(4-9)7(8(12)13-3)11(2)10-5/h4H2,1-3H3 |
InChI 键 |
SEJWRVLRFHQXIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1CCl)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



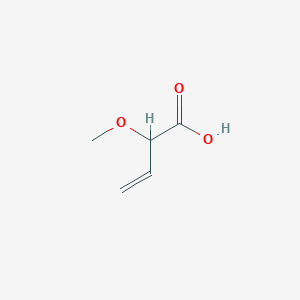


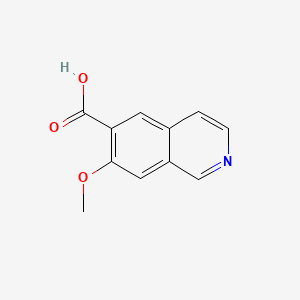

![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)
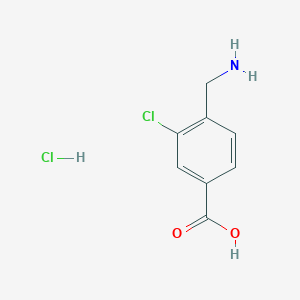
![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)
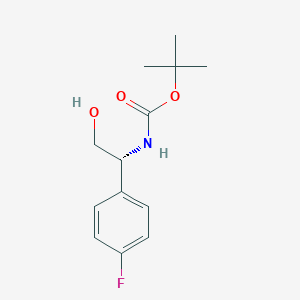
![3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451970.png)
